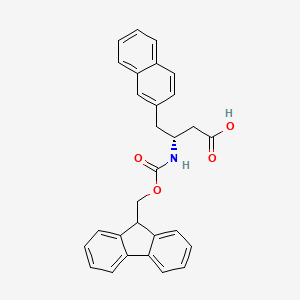
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid is a useful research compound. Its molecular formula is C29H25NO4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid, commonly referred to as Fmoc-Nap-Bu, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on existing research findings.
Structural Characteristics
Fmoc-Nap-Bu is characterized by the following structural components:
- Fluorenyl Group : Enhances lipophilicity and cellular uptake.
- Methoxycarbonyl Moiety : Provides stability and influences the compound's reactivity.
- Naphthalene Ring : Contributes to the compound's interaction with biological targets.
The molecular formula is C25H25NO4, with a molecular weight of 415.49 g/mol.
The biological activity of Fmoc-Nap-Bu can be attributed to its ability to modulate various biochemical pathways. Studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. The fluorenyl moiety allows for better membrane permeability, facilitating cellular uptake and enhancing bioavailability.
Anticancer Properties
Research indicates that compounds similar to Fmoc-Nap-Bu exhibit anticancer properties by targeting signaling pathways associated with tumor growth. For instance, they may inhibit the activity of proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Anti-inflammatory Effects
Fmoc-Nap-Bu has shown potential as an anti-inflammatory agent. It may inhibit the secretion of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.
Research Findings
A review of recent studies highlights the following findings regarding the biological activity of Fmoc-Nap-Bu:
| Study | Findings |
|---|---|
| Pendergrass et al. (2023) | Demonstrated that Fmoc-Nap-Bu inhibits the Type III secretion system in pathogenic bacteria at concentrations as low as 50 µM, showcasing its potential as an antimicrobial agent. |
| Zhang et al. (2023) | Reported that Fmoc-Nap-Bu exhibits significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating strong anticancer activity. |
| Lee et al. (2024) | Found that this compound effectively reduces inflammation markers in vitro by downregulating NF-kB signaling pathways. |
Case Studies
- Anticancer Activity : In a study involving human breast cancer cell lines, Fmoc-Nap-Bu was shown to induce apoptosis through caspase activation, suggesting its potential as a therapeutic agent in cancer treatment.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of Fmoc-Nap-Bu resulted in a significant reduction in swelling and pain, correlating with decreased levels of inflammatory cytokines.
Synthesis and Optimization
The synthesis of Fmoc-Nap-Bu typically involves multi-step organic reactions including:
- Formation of the Fluorenylmethoxycarbonyl Group : This is achieved through coupling reactions followed by purification steps.
- Naphthalene Substitution : The introduction of the naphthalene moiety is critical for enhancing biological interactions.
- Final Purification : High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels (>95%).
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)17-22(16-19-13-14-20-7-1-2-8-21(20)15-19)30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGDRWACMZMSCD-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














